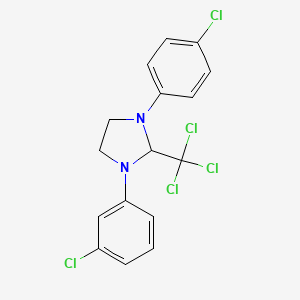
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and an imidazolidine ring
准备方法
The synthesis of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine typically involves the reaction of appropriate chlorinated aniline derivatives with trichloromethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidazolidine ring.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the imidazolidine ring, leading to the formation of corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the chlorine atoms with methoxy or tert-butoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while reduction can produce methyl-substituted derivatives.
科学研究应用
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(methyl)imidazolidine: This compound differs by having a methyl group instead of a trichloromethyl group. It may exhibit different chemical reactivity and biological activity.
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(ethyl)imidazolidine: The presence of an ethyl group instead of a trichloromethyl group can lead to variations in the compound’s properties and applications.
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(phenyl)imidazolidine: The substitution of a phenyl group can significantly alter the compound’s characteristics, making it suitable for different research and industrial purposes.
The uniqueness of this compound lies in its specific combination of chlorinated phenyl groups and the trichloromethyl-substituted imidazolidine ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
61545-16-2 |
|---|---|
分子式 |
C16H13Cl5N2 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C16H13Cl5N2/c17-11-4-6-13(7-5-11)22-8-9-23(15(22)16(19,20)21)14-3-1-2-12(18)10-14/h1-7,10,15H,8-9H2 |
InChI 键 |
VTCOPNLAILKMPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(N1C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)

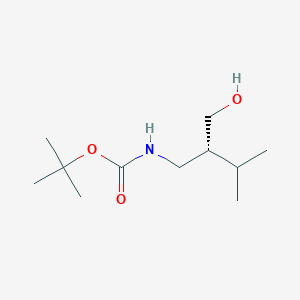
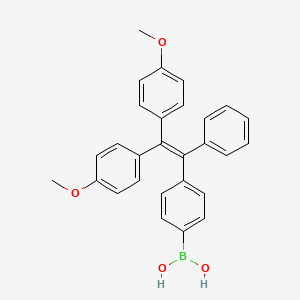



![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
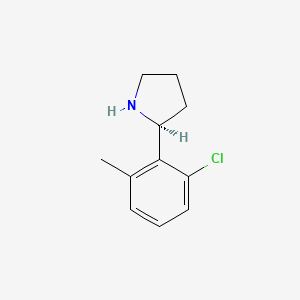
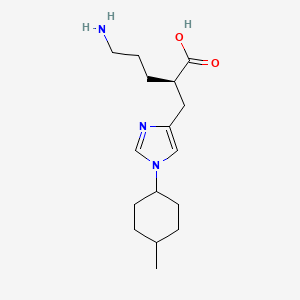
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)
